Cas no 1903612-21-4 (N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide)

N-Benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a specialized azetidine-based compound featuring a benzhydryl group and a pyrrolidine-2,5-dione moiety. Its unique structure, combining a rigid azetidine ring with a reactive succinimide derivative, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound’s benzhydryl group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine-2,5-dione moiety offers versatility for further functionalization. This scaffold is particularly useful in the development of protease inhibitors, kinase modulators, and other biologically active molecules. Its well-defined reactivity and stability under synthetic conditions make it a reliable building block for targeted drug discovery applications.
N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide structure
1903612-21-4 structure
Product name:N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
CAS No:1903612-21-4
MF:C21H21N3O3
Molecular Weight:363.409744977951
CID:6176272
PubChem ID:92078571

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • CHEMBL4958559
    • F6473-3861
    • AKOS025341444
    • 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
    • 1903612-21-4
    • N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
    • インチ: 1S/C21H21N3O3/c25-18-11-12-19(26)24(18)17-13-23(14-17)21(27)22-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,22,27)
    • InChIKey: JNRLDNAVGBGGCG-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1C1CN(C(NC(C2C=CC=CC=2)C2C=CC=CC=2)=O)C1)=O

計算された属性

  • 精确分子量: 363.15829154g/mol
  • 同位素质量: 363.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 541
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 69.7Ų

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6473-3861-2μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6473-3861-50mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6473-3861-5μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6473-3861-75mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F6473-3861-3mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6473-3861-4mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6473-3861-40mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6473-3861-1mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6473-3861-10mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6473-3861-25mg
3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide
1903612-21-4 90%+
25mg
$109.0 2023-05-17

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide 関連文献

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamideに関する追加情報

N-Benzyhydryl-3-(2,5-Dioxopyrrolidin-1-Yl)Azetidine-1-Carboxamide: A Comprehensive Overview

N-Benzyhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, identified by the CAS number 1903612-21-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. The molecule consists of a benzhydryl group attached to an azetidine ring, which is further substituted with a 2,5-dioxopyrrolidine moiety and a carboxamide functional group. These structural features contribute to its versatility and reactivity in different chemical environments.

The synthesis of N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, making it more efficient and scalable. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This development is particularly important for industries relying on large-scale production of such compounds.

One of the most notable applications of this compound lies in its potential as a precursor for drug development. The azetidine ring, a four-membered cyclic amine, is known for its ability to form stable bonds with other functional groups, making it an attractive scaffold for medicinal chemists. The 2,5-dioxopyrrolidine moiety adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties such as bioavailability and metabolic stability.

Recent studies have explored the biological activity of N-benzhydryl derivatives, particularly their role in inhibiting certain enzymes associated with neurodegenerative diseases. For example, research published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. These findings suggest that the compound could serve as a lead molecule for developing new therapeutic agents targeting cognitive disorders.

In addition to its pharmacological applications, N-benzhydryl compounds have also found utility in materials science. The unique electronic properties of the azetidine ring make it suitable for applications in organic electronics and optoelectronics. Researchers have investigated the use of such compounds in designing novel semiconducting materials with improved charge transport properties.

The environmental impact of synthesizing and using CAS No. 1903612-21-4 is another critical area of consideration. As industries increasingly prioritize sustainability, there is a growing need for green chemistry approaches in the production of such compounds. Recent advancements in catalytic processes and solvent-free reactions have contributed to reducing the environmental footprint associated with their synthesis.

In conclusion, N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide represents a versatile compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an invaluable tool for researchers in fields ranging from drug discovery to materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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